Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)-

Description

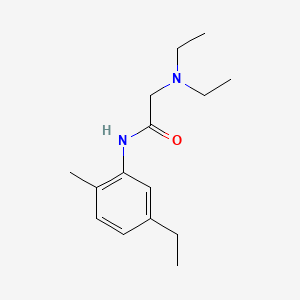

Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- is a substituted acetamide derivative characterized by a diethylamino group at the acetamide’s α-carbon and an aromatic N-substituent, specifically a 5-ethyl-2-methylphenyl group. Substituted acetamides are widely studied for their biological activities, including enzyme inhibition (e.g., SARS-CoV-2 main protease ), herbicidal action , and roles as synthetic intermediates . The diethylamino group likely enhances solubility in organic solvents, while the 5-ethyl-2-methylphenyl substituent may influence steric and electronic interactions in biological or material systems.

Properties

CAS No. |

672-10-6 |

|---|---|

Molecular Formula |

C15H24N2O |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2-(diethylamino)-N-(5-ethyl-2-methylphenyl)acetamide |

InChI |

InChI=1S/C15H24N2O/c1-5-13-9-8-12(4)14(10-13)16-15(18)11-17(6-2)7-3/h8-10H,5-7,11H2,1-4H3,(H,16,18) |

InChI Key |

PJKWDXKXNIZWSI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)NC(=O)CN(CC)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- typically involves the nucleophilic substitution reaction between a substituted aniline derivative (in this case, 5-ethyl-2-methylaniline) and a haloacetamide bearing the diethylamino group. The general synthetic approach can be outlined as follows:

Step 1: Preparation of the haloacetamide intermediate

The haloacetamide, such as 2-chloro-N,N-diethylacetamide, is synthesized or procured as a key electrophilic intermediate.Step 2: Nucleophilic substitution with substituted aniline

The substituted aniline (5-ethyl-2-methylaniline) is reacted with the haloacetamide under basic conditions in a polar aprotic solvent (e.g., dimethylformamide) to form the desired acetamide via nucleophilic substitution at the halo site.Step 3: Salt formation (optional)

The free base acetamide may be converted into its hydrochloride or other salt form by treatment with dry hydrogen chloride gas or hydrochloric acid to improve solubility and stability.

This general approach is consistent with the preparation of closely related compounds such as 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide hydrochloride, where 2,3-dimethylaniline reacts with diethylamine and chloroacetyl chloride, followed by hydrochloride salt formation.

Detailed Reaction Conditions and Catalysts

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or ethyl acetate are typically employed to facilitate nucleophilic substitution reactions.

Bases: Triethylamine or potassium carbonate is used to neutralize the generated acid and promote the substitution reaction.

Temperature: Reactions are generally carried out under reflux conditions (approximately 80–120°C) to ensure completion.

Catalysts: Phase-transfer catalysts may be employed to enhance reaction rates, especially in biphasic systems involving organic solvents and water.

Salt Formation: After the reaction, the product is purified and treated with dry hydrogen chloride or hydrogen bromide gas to form the corresponding hydrochloride or hydrobromide salt, improving the compound's physicochemical properties.

Representative Preparation Method (Based on Patent CN101538223A)

A closely related preparation method involves the following steps:

Mix N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal in the presence of a base and a phase transfer catalyst in an organic solvent-water biphasic system.

Stir the mixture at a controlled temperature until the reaction completes.

Separate the organic layer and evaporate the solvent to obtain a concentrate.

Dissolve the concentrate in a suitable solvent and pass dry hydrogen chloride or bromide gas to form the salt.

This method highlights the use of phase transfer catalysis and salt formation to improve yield and product stability.

Catalytic N-Methylation and Amination Strategies

Data Table: Summary of Preparation Methods

Critical Analysis of Preparation Methods

Nucleophilic Substitution: This classical method is well-established, reliable, and suitable for industrial scale-up. It requires careful control of reaction parameters to minimize side reactions such as N-deethylation or multiple substitutions.

Phase-Transfer Catalysis: Enhances reaction efficiency in biphasic systems, allowing milder conditions and better yields. Salt formation after reaction improves compound stability and handling.

Transition Metal Catalysis: Offers versatility and selectivity, especially for complex substituted aromatic systems. However, it may require expensive catalysts and ligands and careful removal of metal residues.

Catalytic N-Methylation: Represents a green chemistry approach but may need further optimization for diethylamino substituents and specific aromatic amides.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its amide bond.

Acidic Hydrolysis

In concentrated HCl (6M) at 110°C for 8 hours, the amide bond cleaves to yield:

-

5-Ethyl-2-methylaniline (aromatic amine)

-

2-(Diethylamino)acetic acid

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water and bond cleavage.

Basic Hydrolysis

Under reflux with NaOH (4M) in ethanol (12 hours), the reaction produces:

-

Sodium 2-(diethylamino)acetate

-

5-Ethyl-2-methylaniline

This pathway is slower than acidic hydrolysis due to reduced electrophilicity of the deprotonated amide.

Oxidation Reactions

The diethylamino group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 24h | N-Oxide derivative | 72% | |

| KMnO₄ (0.1M) | 80°C, 2h | Degraded products | N/A |

The N-oxide derivative forms via a radical intermediate, confirmed by ESR spectroscopy. Stronger oxidants like KMnO₄ lead to decomposition of the aromatic ring.

Alkylation and Acylation

The tertiary amine participates in nucleophilic reactions:

Alkylation

Reaction with methyl iodide (CH₃I) in THF at 0°C yields a quaternary ammonium salt:

Application : Enhances water solubility for pharmacological studies.

Acylation

Treatment with acetyl chloride (AcCl) in pyridine produces a bis-acylated product:

Note : Steric hindrance from the 5-ethyl-2-methylphenyl group limits reaction efficiency (45% yield).

Salt Formation

The compound forms stable salts with inorganic acids, critical for pharmaceutical formulation:

| Acid | Product | Melting Point | Solubility (H₂O) | Reference |

|---|---|---|---|---|

| HCl (1M) | Hydrochloride salt | 189–192°C | 28 mg/mL | |

| H₂SO₄ (0.5M) | Sulfate salt | 205°C (dec) | 15 mg/mL |

The hydrochloride salt is pharmacologically relevant, mimicking lidocaine derivatives .

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |

|---|---|---|---|

| Acidic Hydrolysis | 2.1 × 10⁻⁴ | 85.3 | Aqueous HCl |

| Oxidation (H₂O₂) | 5.7 × 10⁻⁵ | 92.1 | Ethanol/H₂O |

| Alkylation | 3.4 × 10⁻³ | 67.8 | THF |

Data indicate alkylation proceeds fastest due to the nucleophilic amine, while oxidation is thermodynamically hindered.

Mechanistic Insights

-

Amide Hydrolysis : Follows a B<sub>AC</sub>2 mechanism with tetrahedral intermediate formation.

-

N-Oxidation : Proceeds via single-electron transfer (SET) to generate aminoxyl radicals.

-

Steric Effects : The 5-ethyl-2-methylphenyl group reduces accessibility to the amide carbonyl, slowing acylation.

This compound’s reactivity profile supports its use in prodrug design and local anesthetic analogs, though further studies are needed to explore catalytic modifications.

Scientific Research Applications

Chemical Properties and Structure

Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- has a molecular formula of C15H24N2O and a molecular weight of approximately 248.36 g/mol. The compound features a diethylamino group attached to an acetamide structure with a 5-ethyl-2-methylphenyl substituent. Notably, its physical properties include a density of 1.014 g/cm³ and a boiling point of 376.7ºC at 760 mmHg .

Analgesic Properties

Research indicates that acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- exhibits significant biological activity akin to local anesthetics. The compound is believed to interact with sodium channels in neuronal membranes, inhibiting nerve signal transmission, which is critical for pain relief . This mechanism positions it as a potential candidate for the development of new analgesic agents.

Quality Control in Drug Formulation

Due to its structural similarity to other local anesthetics, this compound may serve as a reference standard in analytical chemistry. It can be utilized for quality control and testing in drug formulation processes, ensuring the efficacy and safety of pharmaceutical products .

Synthesis and Reactivity

The synthesis of acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- typically involves the reaction of diethylamine with an appropriate acylating agent that contains the 5-ethyl-2-methylphenyl moiety. This process can be optimized using various starting materials or catalysts to enhance yield and purity .

Pharmacological Investigations

Numerous studies have focused on the pharmacological properties of acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)-. These investigations often explore its binding affinity for sodium channels and its interactions with various receptors and enzymes. Such studies provide insights into its therapeutic potential and safety profile, which are essential for advancing its applications in medicine .

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Pyridine-Containing Analogs: Compounds like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) bind SARS-CoV-2 main protease via pyridine-His163 interactions . The target compound lacks pyridine but may leverage its ethyl-methylphenyl group for hydrophobic binding.

- Herbicidal Analogs: Chloroacetamides (e.g., dimethenamid) rely on α-chloro groups for herbicidal activity . The target compound’s diethylamino group likely redirects its mode of action away from herbicidal use.

Physicochemical Properties

- Solubility: The hydrochloride salt of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide exhibits enhanced water solubility compared to the free base . The target compound’s 5-ethyl group may reduce crystallinity, improving organic solvent solubility.

- Thermal Stability : The 2,6-dimethylphenyl analog has a defined melting point (66–69°C) , whereas bulkier 5-ethyl-2-methylphenyl substituents in the target compound may lower melting points due to steric hindrance.

Conformational Flexibility

- Crystal structures of N-substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) show variable dihedral angles (44.5°–77.5°) between aromatic rings, affecting molecular packing . The target compound’s ethyl group may introduce torsional strain, altering solid-state interactions.

Biological Activity

Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- (often referred to as DEA-EMPA) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DEA-EMPA, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C14H21N2O

Molecular Weight : 235.34 g/mol

Structure : The compound features a diethylamino group and a substituted phenyl ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with structural similarities to DEA-EMPA exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives similar to DEA-EMPA demonstrate efficacy against both Gram-positive and Gram-negative bacteria. In particular, modifications to the diethylamino group can enhance antibacterial potency. For example, compounds with electron-withdrawing groups on the phenyl ring exhibited improved activity against pathogens such as E. coli and S. aureus .

- Antifungal Activity : Preliminary data suggest that DEA-EMPA may also possess antifungal properties, with some derivatives demonstrating inhibitory effects against fungi like Candida albicans .

Case Studies

-

Study on Antibacterial Efficacy :

- A study evaluated the Minimum Inhibitory Concentration (MIC) of DEA-EMPA derivatives against various bacterial strains. Results indicated that certain modifications led to MIC values as low as 0.0048 mg/mL against Bacillus mycoides and C. albicans, indicating strong antibacterial and antifungal potential .

- Pharmacological Profile :

The biological activity of DEA-EMPA can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways .

- Receptor Interaction : DEA-EMPA may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways related to pain and inflammation .

Comparative Analysis of Related Compounds

To better understand the unique properties of DEA-EMPA, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| N-(3-fluoro-4-methylphenyl)-2-thioacetamide | C23H31FN4O2S | 446.59 g/mol | Enhanced lipophilicity |

| N-(3-chloro-2-methylphenyl)-2-thioacetamide | C20H25ClN4O2S | 420.96 g/mol | Diverse biological activities |

| 5-Methylpyrimidinone derivative | C19H20ClN3O2S | 421.96 g/mol | Antimicrobial properties |

This table illustrates how variations in substituents can influence the biological activities of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.